
Phenylmercuric ammonium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylmercuric ammonium acetate is an organomercurial compound known for its antimicrobial properties. It has been widely used as a preservative, fungicide, and slimicide. The compound is characterized by the presence of a phenyl group attached to a mercury atom, which is further bonded to an ammonium acetate group. This unique structure imparts significant biological activity, making it useful in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenylmercuric ammonium acetate can be synthesized through the reaction of phenylmercuric acetate with ammonium acetate. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Phenylmercuric ammonium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylmercuric hydroxide.
Reduction: Reduction reactions can convert it to phenylmercuric chloride.
Substitution: It can participate in substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halides and other nucleophiles are employed under mild to moderate conditions.
Major Products:
Oxidation: Phenylmercuric hydroxide.
Reduction: Phenylmercuric chloride.
Substitution: Various phenylmercuric derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Phenylmercuric ammonium acetate has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Historically used as a preservative in ophthalmic solutions and other pharmaceutical formulations.
Industry: Utilized as a fungicide in agriculture and as a preservative in paints and coatings.
Mécanisme D'action
The antimicrobial activity of phenylmercuric ammonium acetate is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions. The mercury atom interacts with thiol groups in proteins, leading to the inactivation of enzymes and disruption of cellular processes. This results in the death of microbial cells .
Comparaison Avec Des Composés Similaires
- Phenylmercuric acetate
- Phenylmercuric nitrate
- Thimerosal
Comparison: Phenylmercuric ammonium acetate is unique due to its specific ammonium acetate group, which imparts distinct solubility and reactivity properties compared to other phenylmercuric compounds. For instance, phenylmercuric acetate is more commonly used as a fungicide, while thimerosal is widely known for its use as a preservative in vaccines .
Propriétés
Numéro CAS |
34604-38-1 |
|---|---|
Formule moléculaire |
C8H11HgNO2 |
Poids moléculaire |
353.77 g/mol |
Nom IUPAC |
acetyloxy(phenyl)mercury;azane |
InChI |
InChI=1S/C6H5.C2H4O2.Hg.H3N/c1-2-4-6-5-3-1;1-2(3)4;;/h1-5H;1H3,(H,3,4);;1H3/q;;+1;/p-1 |
Clé InChI |
LPDJEBDOSVRHKE-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)O[Hg]C1=CC=CC=C1.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


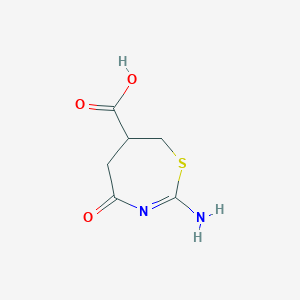
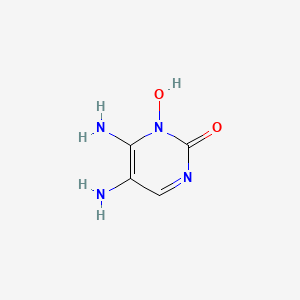
![Bicyclo[6.1.0]nonane, 9-bromo-](/img/structure/B14682742.png)
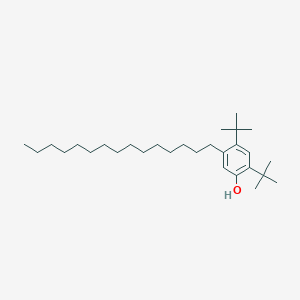
![2-Chloro-N-(2,6-diethylphenyl)-N-[(2-methylpropoxy)methyl]acetamide](/img/structure/B14682747.png)
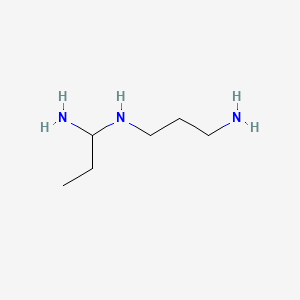
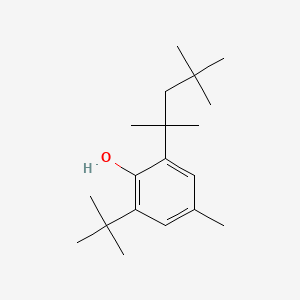
![8-[2-(1h-Indol-3-yl)ethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14682776.png)
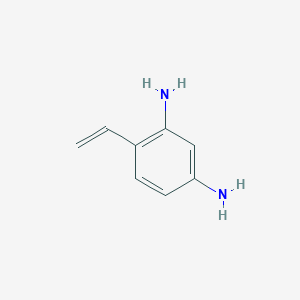
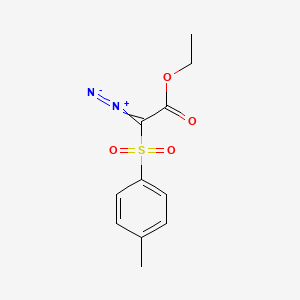
![1H-Indolium, 1-[(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-5-methoxy-2,3,3-trimethyl-, chloride](/img/structure/B14682802.png)
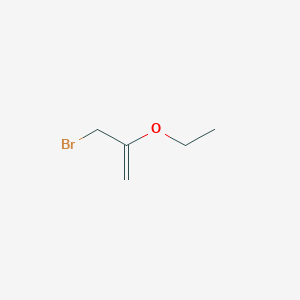
![2,4-Dimethylthieno[3,2-c]pyridine-3-sulfonic acid](/img/structure/B14682810.png)
![2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine](/img/structure/B14682815.png)
